
Androsta-1,4,6-triene-3,17-dione
説明
Discovery and Development
ATD emerged from steroid biochemistry research in the 1970s at the Worcester Foundation for Experimental Biology (WFEB). Harry Brodie’s team sought irreversible aromatase inhibitors by modifying androstenedione’s structure. The addition of conjugated double bonds at positions 1, 4, and 6 enhanced binding affinity while reducing androgenic activity. Early studies demonstrated its 2.4-fold greater potency than androstenedione (Ki = 0.43 μM vs. 0.18 μM). By the 2000s, ATD was patented for treating gynecomastia and hormone-sensitive cancers, though it never achieved FDA approval due to competition from third-generation inhibitors like exemestane.
Chemical Classification and Nomenclature
ATD belongs to the androstane steroid class, characterized by a 19-carbon skeleton with three conjugated double bonds and two ketone groups (Table 1).
Table 1: Chemical Properties of ATD
Property | Value | Source |
---|---|---|
IUPAC Name | (8R,9S,10R,13S,14S)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione | |
Molecular Formula | C₁₉H₂₂O₂ | |
Molecular Weight | 282.4 g/mol | |
CAS Number | 633-35-2 | |
Melting Point | 164–165°C | |
Solubility | 50 mg/mL in methanol | |
SMILES | C[C@]12CC[C@H]3C@HC=CC4=CC(=O)C=C[C@]34C |
Historical Significance in Steroid Biochemistry
ATD played a pivotal role in elucidating aromatase’s catalytic mechanism. Its irreversible inhibition confirmed the enzyme’s reliance on a cytochrome P450-mediated oxidation process. Studies in human placental microsomes showed ATD’s time-dependent inactivation of aromatase, requiring NADPH for activity. This contrasted with non-steroidal inhibitors (e.g., aminoglutethimide), which reversibly block multiple P450 enzymes. ATD’s specificity helped researchers map aromatase’s androgen-binding pocket, later validated by X-ray crystallography.
Evolution of Research Methodologies
Early ATD studies used radiometric assays measuring ³H₂O release from [1β-³H]-androstenedione. Modern approaches combine LC-MS/MS for estrogen quantification and molecular docking to predict binding interactions. The 2009 aromatase crystal structure revealed ATD’s orientation in the active site, with the Δ1,4,6-triene system positioned near the heme iron for covalent modification.
特性
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,7,9,11,14-16H,5-6,8,10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVSUQWCZQBWCP-QAGGRKNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)C=CC4=CC(=O)C=CC34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C=CC4=CC(=O)C=C[C@]34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862328 | |
Record name | Androsta-1,4,6-triene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
633-35-2 | |
Record name | Androsta-1,4,6-triene-3,17-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=633-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Androsta-1,4,6-triene-3,17-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Androsta-1,4,6-triene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ANDROSTA-1,4,6-TRIENE-3,17-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/217A6T1V8N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
Bromination at the 1-Position
In the first step, androst-4-ene-3,17-dione undergoes bromination using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under catalytic conditions with dibenzoyl peroxide. This reaction selectively introduces a bromine atom at the 1-position of the steroidal backbone, forming 1-bromo-androst-4-ene-3,17-dione. The use of CCl₄ as a solvent ensures optimal reactivity, though modern adaptations may substitute it due to environmental concerns.
Dehydrohalogenation to Form the Triene System
The brominated intermediate is treated with 2,4,6-trimethylpyridine, a non-nucleophilic base, to facilitate elimination of hydrogen bromide (HBr). This step generates the 1,4,6-triene structure through concerted dehydrohalogenation. The reaction typically proceeds at ambient or slightly elevated temperatures, yielding this compound with high regioselectivity.
Key Reaction Conditions
Step | Reagents | Solvent | Temperature | Catalyst |
---|---|---|---|---|
1 | NBS, CCl₄ | CCl₄ | 0–25°C | Dibenzoyl peroxide |
2 | 2,4,6-Trimethylpyridine | CCl₄ or DMF | 20–50°C | – |
Microbial Biotransformation of Sterol Precursors
Microbial methods offer a sustainable alternative to traditional synthesis, leveraging bacterial strains to modify sterol substrates. Patent US20040152153A1 details the use of Mycobacterium fortuitum (strain KCCM-10259) to convert emulsified sterols or cyclodextrin-sterol complexes into this compound.
Substrate Preparation and Fermentation
Sterols (e.g., cholesterol) are emulsified with surfactants or complexed with cyclodextrins to enhance bioavailability. The emulsified mixture is added to a culture medium inoculated with M. fortuitum, which enzymatically degrades the sterol side chain and introduces double bonds at positions 1, 4, and 6. Optimal fermentation occurs at 28–37°C over 72–120 hours, with pH maintained at 6.5–7.5.
Yield Optimization
Cyclodextrin-sterol complexes improve substrate solubility, increasing conversion rates by up to 40% compared to traditional emulsification. Post-fermentation, the product is extracted using organic solvents (e.g., ethyl acetate) and purified via recrystallization.
Advantages and Limitations
-
Advantages : Avoids hazardous reagents; scalable for industrial production.
-
Limitations : Requires specialized microbial strains; longer reaction times.
Hybrid Chemical-Microbial Synthesis
Chinese Patent CN101659976A describes a hybrid approach combining chemical synthesis with microbial dehydrogenation. This method enhances total conversion rates while reducing environmental impact.
Chemical Modification of Androst-4-ene-3,17-dione
-
Enol Ether Formation : Androst-4-ene-3,17-dione is reacted with triethyl orthoformate in ethanol under acidic conditions (p-toluenesulfonic acid, PTS) to form 3-ethoxy-3,5-dien-17-one.
-
Bromination : The enol ether intermediate is treated with NBS in dimethylformamide (DMF) to introduce bromine at the 6-position, yielding androst-4,6-diene-3,17-dione.
Reaction Summary
Step | Process | Reagents/Conditions | Yield |
---|---|---|---|
1 | Enol ether formation | Triethyl orthoformate, PTS, ethanol | 95% |
2 | Bromination | NBS, DMF, H₂O | 89% |
3 | Microbial dehydrogenation | M. fortuitum, 72h fermentation | 90% |
Comparative Analysis of Preparation Methods
The table below evaluates the three primary synthesis routes based on efficiency, scalability, and practicality:
Method | Steps | Yield | Key Advantages | Limitations |
---|---|---|---|---|
Halogenation-Elimination | 2 | Moderate | Rapid, well-characterized | Uses toxic solvents (CCl₄) |
Microbial Biotransformation | 1 | 40–60% | Eco-friendly, scalable | Requires microbial expertise |
Hybrid Chemical-Microbial | 3 | 85–90% | High yield, reduced waste | Complex multi-step process |
Industrial and Regulatory Considerations
Industrial-scale production favors microbial and hybrid methods due to their environmental and economic benefits. However, regulatory restrictions apply, as this compound is prohibited in sports under the World Anti-Doping Agency (WADA) guidelines. Laboratories must implement stringent quality control to prevent unintended contamination during synthesis .
化学反応の分析
Types of Reactions: Androsta-1,4,6-triene-3,17-dione undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the transformation of the compound .
Major Products Formed: The major products formed from these reactions include 17b-hydroxyandrosta-1,4,6-trien-3-one, boldenone, and androsta-4,6-diene-3,17-dione .
科学的研究の応用
Overview
Androsta-1,4,6-triene-3,17-dione is a steroidal compound that irreversibly inhibits the aromatase enzyme, which converts androgens into estrogens. This property has made it a subject of interest in several research areas due to its potential therapeutic applications and implications in sports doping.
Chemistry
In the field of chemistry, ATD serves as a crucial intermediate in synthesizing various steroidal compounds. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives that may possess enhanced biological activity.
Biology
ATD is extensively utilized in biological research to study estrogen biosynthesis inhibition. By examining how ATD affects cellular processes and signaling pathways, researchers gain insights into the roles of estrogens in various physiological conditions.
Medicine
The medical applications of ATD are particularly noteworthy:
- Breast Cancer Treatment : ATD has been investigated for its potential use in treating estrogen-dependent cancers like breast cancer. By lowering estrogen levels, it may inhibit tumor growth and progression.
- Hormone Replacement Therapy : Due to its ability to modulate estrogen levels, ATD may also be considered in hormone replacement therapies where estrogen control is necessary.
Industry
In the dietary supplement industry, ATD is marketed for its purported benefits in controlling estrogen levels among bodybuilders and athletes. Its use aims to enhance testosterone levels indirectly by reducing estrogen production.
Data Tables
Application Area | Specific Use | Mechanism |
---|---|---|
Chemistry | Synthesis of steroidal compounds | Intermediate in chemical reactions |
Biology | Estrogen biosynthesis studies | Aromatase inhibition |
Medicine | Breast cancer treatment | Reduces estrogen levels |
Industry | Dietary supplements | Controls estrogen for muscle growth |
Case Study 1: Breast Cancer Research
A study evaluated the effects of ATD on breast cancer cell lines. The results indicated that treatment with ATD significantly reduced cell proliferation due to decreased estrogen availability. The findings suggest potential therapeutic benefits for patients with hormone-sensitive tumors .
Case Study 2: Doping Control
Research focused on the metabolism of ATD in equine subjects highlighted its detection methods in doping control scenarios. The study employed gas chromatography-mass spectrometry (GC-MS) to identify urinary metabolites of ATD, providing a framework for monitoring its illicit use in sports .
作用機序
類似化合物との比較
Exemestane (Aromasin): Another steroidal aromatase inhibitor used in the treatment of breast cancer.
Anastrozole and Letrozole: Nonsteroidal aromatase inhibitors used in the treatment of estrogen-dependent breast cancer.
Uniqueness: Androsta-1,4,6-triene-3,17-dione is unique due to its irreversible binding to aromatase, which results in permanent inactivation of the enzyme . This distinguishes it from other aromatase inhibitors that may only temporarily inhibit the enzyme’s activity .
生物活性
Androsta-1,4,6-triene-3,17-dione (ATD) is a potent irreversible aromatase inhibitor that has garnered attention for its biological activity, particularly in the context of estrogen biosynthesis inhibition and its implications in sports doping. This article explores the compound's mechanisms of action, metabolic pathways, clinical relevance, and case studies highlighting its effects.
ATD functions primarily as an aromatase inhibitor , which means it inhibits the enzyme aromatase responsible for converting androgens into estrogens. By permanently binding to the aromatase enzyme, ATD effectively reduces estrogen levels in the body. This property makes it significant in contexts where estrogen modulation is desired, such as hormone-sensitive cancers and bodybuilding.
- Aromatase Inhibition : ATD has a Ki value of 0.18 μM, indicating its potency as an aromatase inhibitor . The reduction in estrogen biosynthesis can lead to increased levels of testosterone and dihydrotestosterone (DHT), which are critical for muscle growth and recovery.
Metabolism
The metabolism of ATD has been extensively studied in both humans and animals, particularly horses. Key findings include:
- Urinary Metabolism : ATD is primarily excreted unchanged or as various metabolites. Studies have identified several metabolites including 17β-hydroxyandrosta-1,4-dien-3-one (boldenone) and androsta-4,6-diene-3,17-dione .
Table 1: Metabolites of this compound
Metabolite Name | Structure/Description |
---|---|
17β-hydroxyandrosta-1,4-dien-3-one | Boldenone |
Androsta-4,6-diene-3,17-dione | Key metabolite |
Androsta-1,4,6-trien-17β-ol-3-one | Hydroxylated metabolite |
Hydroxylated androsta metabolites | Various stereoisomers identified |
Clinical Relevance
The clinical implications of ATD are profound:
- Cancer Treatment : Due to its ability to lower estrogen levels, ATD is being investigated for its potential use in treating hormone-sensitive cancers such as breast cancer.
- Sports Doping : ATD is classified as a prohibited substance by the World Anti-Doping Agency (WADA) due to its performance-enhancing effects . Its use has been linked to positive tests for anabolic steroids like boldenone.
Case Study 1: Doping Control Analysis
In a study involving urine samples from athletes tested for doping control in 2006, metabolites of ATD were detected. The analysis revealed alterations in steroid profiles indicative of ATD usage .
Case Study 2: Metabolic Studies in Horses
A comprehensive study on the metabolism of ATD in horses highlighted the extensive biotransformation of the compound. In vitro studies indicated multiple metabolites with varying detection times post-administration. Notably, two metabolites were detectable for up to 77 hours in urine samples following administration .
Q & A
Q. What experimental approaches are recommended for assessing the absorption and distribution properties of this compound?
- Methodology : Use in silico ADMET prediction models to evaluate parameters such as blood-brain barrier (BBB) penetration probability (e.g., 0.9793) and Caco-2 permeability (0.8011). Cross-validate with in vitro assays like P-glycoprotein substrate/inhibitor screens (evidence 2 shows it is a P-gp substrate but not an inhibitor). For distribution, assess renal organic cation transporter interactions (non-substrate, 0.6632) to predict renal clearance pathways .
Q. How is this compound detected and quantified in anti-doping analyses?
- Methodology : Employ liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify the parent compound and its metabolites in biological matrices. Reference anti-doping protocols (evidence 4, 14) classify it as an aromatase inhibitor, requiring targeted screening for hydroxylated or reduced derivatives. Cross-reference with structural analogs like 6-oxo-androstenedione to optimize detection sensitivity .
Advanced Research Questions
Q. What experimental strategies resolve discrepancies between in silico ADMET predictions and in vivo pharmacokinetic data for this compound?
- Methodology : Conduct interspecies comparative studies to account for metabolic differences (e.g., human vs. equine models). For instance, evidence 17 highlights microbial degradation pathways in environmental samples, suggesting microbial enzyme interactions may differ from mammalian systems. Use isotope-labeled tracers to track metabolite formation kinetics and validate computational models .
Q. How can researchers optimize microbial degradation pathways for this compound in environmental remediation studies?
- Methodology : Isolate strains like BH2-1 from mangrove sediments (evidence 17) and optimize degradation conditions (e.g., pH 6, 1% NaCl). Use GC-MS to identify transient intermediates (e.g., 3-hydroxyandrosta-5,7,9(11)-trien-17-one) and characterize enzymatic pathways (e.g., cytochrome P450-mediated oxidation). Monitor degradation efficiency via LC-HRMS and adjust nutrient supplementation to enhance biomass activity .
Q. What advanced statistical methods validate the structural classification of this compound metabolites in anti-doping research?
- Methodology : Apply machine learning algorithms to PCA datasets (evidence 3) to cluster metabolites based on structural fingerprints. Compare with known anabolic steroid metabolites to identify unique markers (e.g., 17α-hydroxyl vs. 17β-hydroxyl isomers). Use receiver operating characteristic (ROC) curves to assess the specificity of detection protocols against cross-reactive compounds .
Q. How do interspecies variations in steroid metabolism impact the translational relevance of preclinical studies on this compound?
- Methodology : Perform comparative metabolomics using liver microsomes from humans, rodents, and equines to map species-specific CYP450 enzyme activities. For example, evidence 17 notes differences in microbial vs. mammalian degradation pathways. Use CRISPR-edited cell lines to express humanized enzymes in animal models, improving predictive accuracy for human toxicity or efficacy .
Safety and Handling in Research Settings
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology : Follow OSHA HCS guidelines (evidence 1, 7, 8):
- Use respirators and sealed goggles to prevent inhalation/eye contact.
- Store in sealed containers at recommended temperatures.
- Avoid aqueous dispersal; notify authorities if environmental contamination occurs.
- Decontaminate spills with solvent-compatible gloves (e.g., nitrile) and ensure ventilation during handling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。